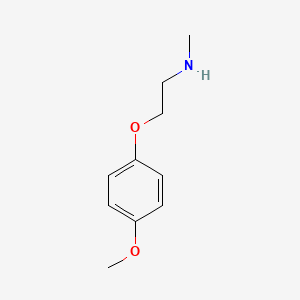![molecular formula C15H14ClNO4S B1362097 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 40279-97-8](/img/structure/B1362097.png)
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid” is a chemical compound . It is available for purchase for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid” are not fully detailed in the search results. The molecular formula is C15H14ClNO4S .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. It exhibits activity against Gram-positive bacterial strains and is also effective against the C. albicans strain . This suggests potential use in developing new antimicrobial agents, particularly in the fight against drug-resistant bacteria.
Antibiofilm Agents
The ability to disrupt biofilms is crucial in medical device coatings and water treatment systems. The compound’s structure allows it to be a candidate for antibiofilm agent development, which could prevent the formation of bacterial colonies that are resistant to conventional treatments .
Toxicity Assessment
Toxicity studies, particularly concerning aquatic organisms like Daphnia magna , are essential for environmental safety evaluations. This compound has been assessed for its toxicity levels, providing valuable data for its safe application in various fields .
In Silico Studies
In silico studies offer insights into the potential mechanism of action and toxicity of compounds without the need for extensive lab work. This compound has undergone such studies, which could accelerate the drug development process by predicting its behavior in biological systems .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives, such as N-acyl-α-amino acids and 1,3-oxazoles . These derivatives have their own unique applications, expanding the utility of the original compound .
Physico-Chemical Characterization
Understanding the physico-chemical properties of a compound is crucial for its application in material science. The compound has been characterized using spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data, which is vital for its application in designing new materials .
Pharmaceutical Research
Given its antimicrobial properties and the ability to synthesize various derivatives, this compound holds promise in pharmaceutical research. It could lead to the development of new drugs with specific targeting mechanisms or improved efficacy .
Environmental Safety
The compound’s toxicity profile and potential environmental impact have been studied, which is important for its application in areas such as agriculture, where runoff could affect local ecosystems .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDDEMYHWQZSLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377531 |
Source


|
| Record name | 2-{[(4-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
CAS RN |
40279-97-8 |
Source


|
| Record name | N-[(4-Chlorophenyl)sulfonyl]phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40279-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[(4-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)


